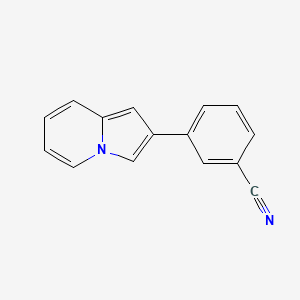![molecular formula C22H18ClNOS B14192100 N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-76-7](/img/structure/B14192100.png)
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzenecarbothioyl group and a phenylethyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-chlorobenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent quality and yield, which are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies often focus on understanding how modifications to its structure can enhance its efficacy and selectivity.
Medicine
In medicinal chemistry, derivatives of benzamides are explored for their potential therapeutic applications. While specific data on this compound is limited, similar compounds have been studied for their potential as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used as a precursor in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorobenzenecarbothioyl)-N-phenylbenzamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)acetamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)propionamide
Uniqueness
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is unique due to the presence of the (1R)-1-phenylethyl group, which can impart specific stereochemical properties and potentially enhance its biological activity compared to similar compounds.
Propiedades
Número CAS |
917876-76-7 |
|---|---|
Fórmula molecular |
C22H18ClNOS |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H18ClNOS/c1-16(17-8-4-2-5-9-17)24(21(25)18-10-6-3-7-11-18)22(26)19-12-14-20(23)15-13-19/h2-16H,1H3/t16-/m1/s1 |
Clave InChI |
PXLIOGBDOFQVEM-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



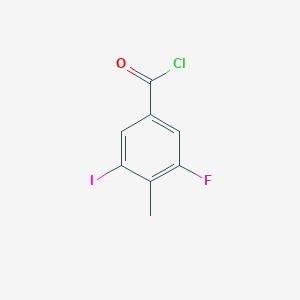
![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)
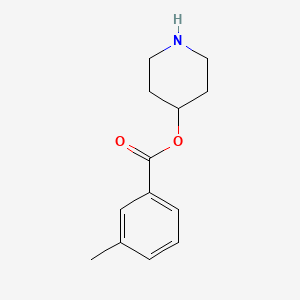
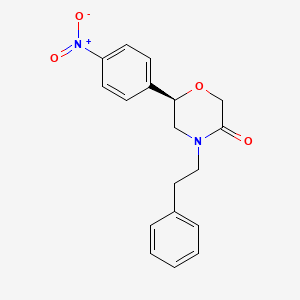
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)
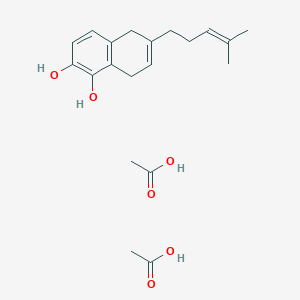
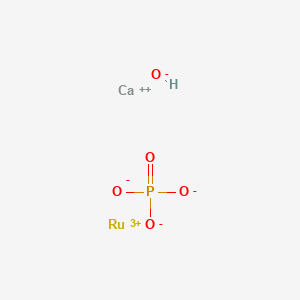
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
